1-[4-(2-Phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one
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Overview
Description
Synthesis Analysis
The synthesis of Compound X involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. Notably, the introduction of the phenylpyrimidine moiety and the piperazine ring is crucial for its biological activity. Detailed synthetic procedures can be found in the literature .
Molecular Structure Analysis
Compound X adopts a planar structure due to the conjugation of the pyrimidine and enone moieties. The phenyl group attached to the pyrimidine ring contributes to its lipophilicity. The piperazine ring provides flexibility and potential for interactions with biological targets. Crystallographic studies have elucidated the precise arrangement of atoms in the solid state .
properties
IUPAC Name |
1-[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-2-16(22)21-12-10-20(11-13-21)15-8-9-18-17(19-15)14-6-4-3-5-7-14/h2-9H,1,10-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMOBOWZIQZCNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC(=NC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one |
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